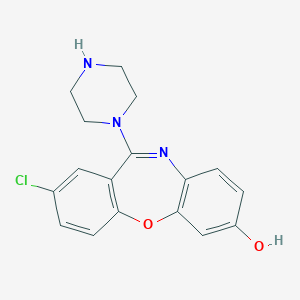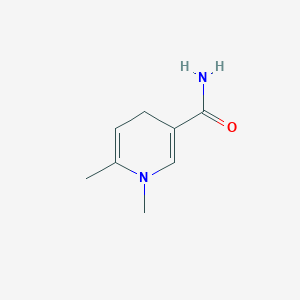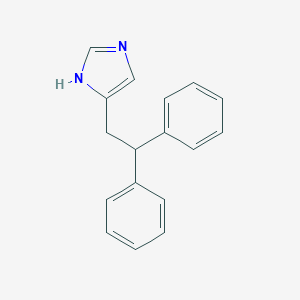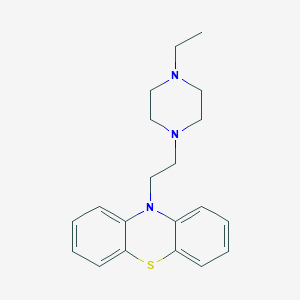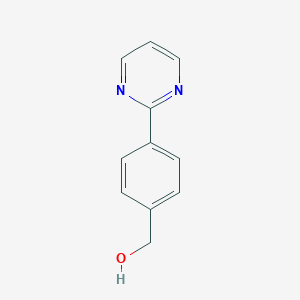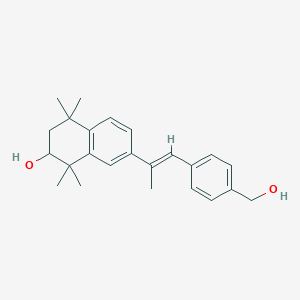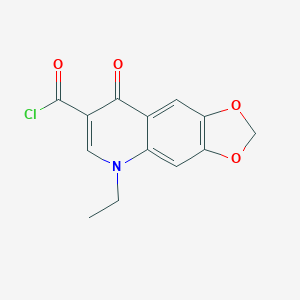![molecular formula C44H80NO8P B025636 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 107173-11-5](/img/structure/B25636.png)
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as BOPA, is a synthetic phospholipid that has gained attention in the scientific community due to its potential applications in drug delivery and gene therapy. BOPA is a cationic lipid that can self-assemble into liposomes, which are spherical vesicles that can encapsulate drugs or genetic material.
Wirkmechanismus
The mechanism of action of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate involves the formation of liposomes, which can fuse with cell membranes and deliver their cargo to the cytoplasm. 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes have been shown to enter cells via endocytosis and release their contents into the cytoplasm. The cationic nature of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate can also interact with negatively charged cell membranes, leading to disruption of membrane integrity and cell death.
Biochemische Und Physiologische Effekte
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity in vitro and in vivo. However, high doses of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate can cause hemolysis and liver toxicity in animal models. 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has also been shown to induce an immune response in mice, which could limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes have several advantages for lab experiments, including their ability to efficiently deliver cargo to cells and their low toxicity. However, 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes can be difficult to prepare and characterize, and their stability can be affected by environmental factors, such as temperature and pH.
Zukünftige Richtungen
Future research on 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate could focus on improving the stability and efficiency of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes, as well as exploring their potential applications in gene therapy and drug delivery. Other future directions could include investigating the immune response to 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate and developing strategies to mitigate its effects. Additionally, 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate could be used as a tool to study the mechanisms of membrane fusion and endocytosis in cells.
Synthesemethoden
The synthesis of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate involves several steps, including the reaction of 2,3-dimethoxypropane with 2,3-dimethoxypropylphosphonic acid to form 2,3-bis[(2,3-dimethoxypropoxy)phosphoryl]propanol. This intermediate is then reacted with 2-(trimethylammonio)ethyl methacrylate chloride to form 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate. The final product is purified using column chromatography and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in drug delivery and gene therapy. The cationic nature of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate allows it to form complexes with negatively charged molecules, such as DNA or RNA, which can be delivered to cells. 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes have been shown to efficiently deliver siRNA to cancer cells, resulting in downregulation of target genes and inhibition of tumor growth. 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has also been used to deliver plasmid DNA encoding therapeutic proteins, such as erythropoietin, to treat anemia in animal models.
Eigenschaften
CAS-Nummer |
107173-11-5 |
|---|---|
Produktname |
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
Molekularformel |
C44H80NO8P |
Molekulargewicht |
782.1 g/mol |
IUPAC-Name |
2,3-bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30-37,42H,6-29,38-41H2,1-5H3/b32-30+,33-31+,36-34+,37-35+ |
InChI-Schlüssel |
UZBZIHXSLHMNPD-PRKTVKFGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C=C/C(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C/C=C/CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCCCC |
Synonyme |
L-ALPHA-PHOSPHATIDYLCHOLINE, DI-TRANS-2, TRANS-4-OCTADECADIENOYL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



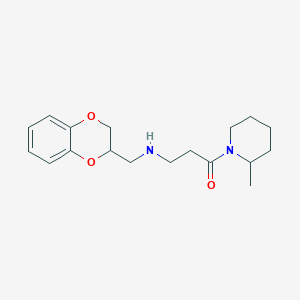
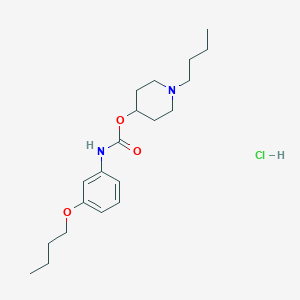
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)
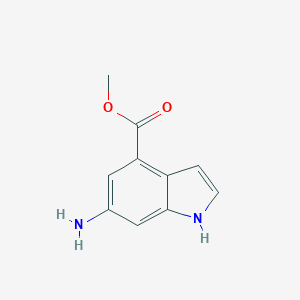
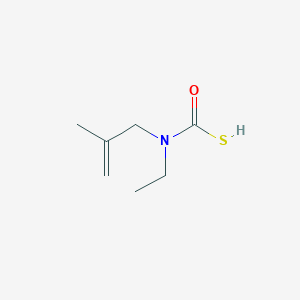
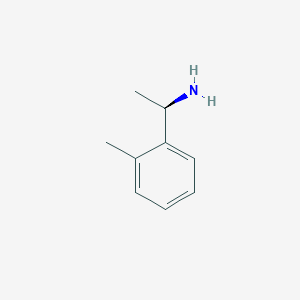
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
